
Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The trifluoromethyl group attached to the diazirine ring enhances the compound’s stability and reactivity. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method starts with the preparation of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, which is then esterified to form the ethyl ester. The diazirine ring can be synthesized through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Photolysis: UV light is used to induce the formation of reactive intermediates.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Photolysis: The primary product is a carbene intermediate, which can further react with nearby molecules.
Substitution Reactions: The major products depend on the nucleophile used and the reaction conditions.
Applications De Recherche Scientifique
Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The primary mechanism of action for Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
Comparaison Avec Des Composés Similaires
Ethyl 4-(trifluoromethyl)benzoate: Lacks the diazirine ring but has similar trifluoromethyl functionality.
4-(Trifluoromethyl)benzoic acid: The carboxylic acid analog of Ethyl 4-(trifluoromethyl)benzoate.
Uniqueness: Ethyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is unique due to its diazirine ring, which allows it to form reactive intermediates upon UV exposure. This property is not shared by its analogs, making it particularly useful in photochemistry and photoaffinity labeling.
Propriétés
Formule moléculaire |
C11H9F3N2O2 |
|---|---|
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
ethyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(15-16-10)11(12,13)14/h3-6H,2H2,1H3 |
Clé InChI |
LZCFVOATFSJHGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


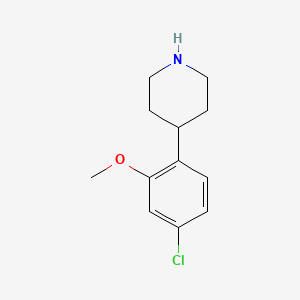


![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)




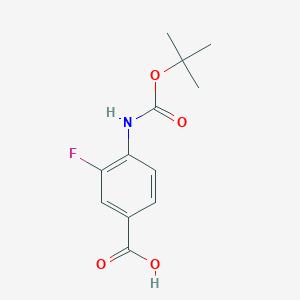
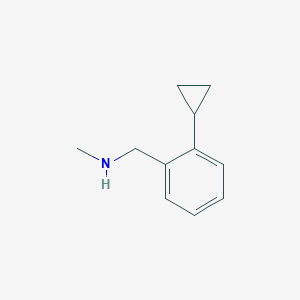

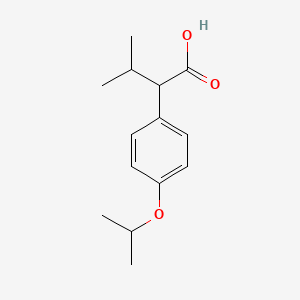
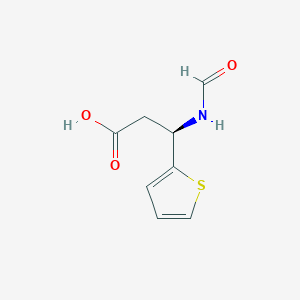
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
